4-{(E)-[2-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}benzene-1,2-diol
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Overview
Description
3,4-Dihydroxybenzaldehyde 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone is a complex organic compound that combines the structural features of dihydroxybenzaldehyde and triazolopyridazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydroxybenzaldehyde 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone typically involves the condensation of 3,4-dihydroxybenzaldehyde with a hydrazine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxybenzaldehyde 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,4-Dihydroxybenzaldehyde 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 3,4-dihydroxybenzaldehyde 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. In cancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxybenzaldehyde: A simpler compound with similar hydroxyl and aldehyde functional groups.
1,2,4-Triazole Derivatives: Compounds with a triazole ring that exhibit various biological activities.
Uniqueness
3,4-Dihydroxybenzaldehyde 1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone is unique due to its combination of dihydroxybenzaldehyde and triazolopyridazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H14N6O2 |
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Molecular Weight |
346.3 g/mol |
IUPAC Name |
4-[(E)-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl]benzene-1,2-diol |
InChI |
InChI=1S/C18H14N6O2/c25-14-7-6-12(10-15(14)26)11-19-20-16-8-9-17-21-22-18(24(17)23-16)13-4-2-1-3-5-13/h1-11,25-26H,(H,20,23)/b19-11+ |
InChI Key |
URYSWMZUMNGDDN-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)N/N=C/C4=CC(=C(C=C4)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)NN=CC4=CC(=C(C=C4)O)O |
Origin of Product |
United States |
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